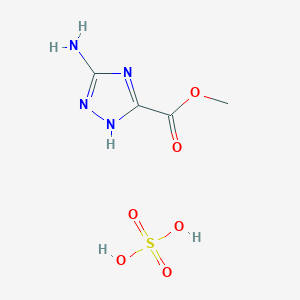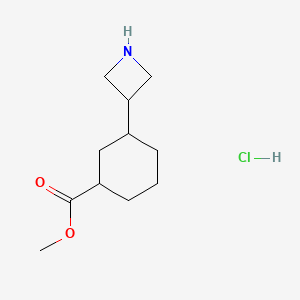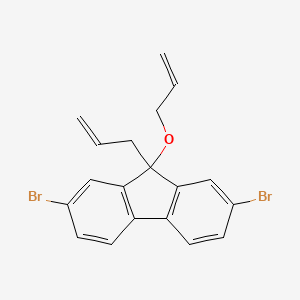
19-Nortestosterone cyclopenytlpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Nortestosterone cyclopentylpropionate, also known as nandrolone cyclopentylpropionate, is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is commonly used in medical and veterinary applications due to its anabolic properties, which promote muscle growth and bone density, while exhibiting relatively low androgenic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19-nortestosterone cyclopentylpropionate typically involves the esterification of 19-nortestosterone with cyclopentylpropionic acid. The process begins with the preparation of 19-nortestosterone, which can be synthesized from estrone through a series of chemical reactions including reduction and oxidation steps. The final esterification step involves reacting 19-nortestosterone with cyclopentylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of 19-nortestosterone cyclopentylpropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
19-Nortestosterone cyclopentylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-norandrostenedione.
Reduction: Reduction reactions can convert it back to 19-nortestosterone.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products Formed
Oxidation: 19-norandrostenedione.
Reduction: 19-nortestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
19-Nortestosterone cyclopentylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth, bone density, and cell proliferation.
Medicine: Used in the treatment of conditions such as osteoporosis, muscle wasting diseases, and certain types of anemia.
Industry: Employed in the development of performance-enhancing drugs and veterinary medicine .
Wirkmechanismus
19-Nortestosterone cyclopentylpropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the nitrogen balance in the body, enhancing muscle mass and strength. Additionally, it has been shown to activate the intrinsic apoptotic pathway in certain cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nandrolone: The parent compound of 19-nortestosterone cyclopentylpropionate, known for its anabolic properties.
Testosterone: A natural androgen with both anabolic and androgenic effects.
Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio
Uniqueness
19-Nortestosterone cyclopentylpropionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its parent compound, nandrolone. This makes it more effective for therapeutic use, requiring less frequent administration .
Eigenschaften
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKEGSQGOSEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)



![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)


![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)



![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)


